Yakuchinone-A Yakuchinone-A 1-(4'-hydroxy-3'-methoxyphenyl)-7-phenyl-3-heptanone is a ketone that is heptan-3-one substituted by a 4-hydroxy-3-methoxyphenyl group at position 1 and a phenyl group at position 7. Isolated from in Alpinia oxyphylla, it exhibits antineoplastic and inhibitory activities against COX-1, COX-2 and NO synthase. It has a role as a metabolite, a cyclooxygenase 1 inhibitor, a cyclooxygenase 2 inhibitor, an EC 1.14.13.39 (nitric oxide synthase) inhibitor and an antineoplastic agent. It is a monomethoxybenzene, a member of phenols and a ketone.
Yakuchinone-A is a natural product found in Alpinia oxyphylla with data available.
Brand Name: Vulcanchem
CAS No.: 78954-23-1
VCID: VC0547498
InChI: InChI=1S/C20H24O3/c1-23-20-15-17(12-14-19(20)22)11-13-18(21)10-6-5-9-16-7-3-2-4-8-16/h2-4,7-8,12,14-15,22H,5-6,9-11,13H2,1H3
SMILES: COC1=C(C=CC(=C1)CCC(=O)CCCCC2=CC=CC=C2)O
Molecular Formula: C20H24O3
Molecular Weight: 312.4 g/mol

Yakuchinone-A

CAS No.: 78954-23-1

Cat. No.: VC0547498

Molecular Formula: C20H24O3

Molecular Weight: 312.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Yakuchinone-A - 78954-23-1

Specification

CAS No. 78954-23-1
Molecular Formula C20H24O3
Molecular Weight 312.4 g/mol
IUPAC Name 1-(4-hydroxy-3-methoxyphenyl)-7-phenylheptan-3-one
Standard InChI InChI=1S/C20H24O3/c1-23-20-15-17(12-14-19(20)22)11-13-18(21)10-6-5-9-16-7-3-2-4-8-16/h2-4,7-8,12,14-15,22H,5-6,9-11,13H2,1H3
Standard InChI Key TXELARZTKDBEKS-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)CCC(=O)CCCCC2=CC=CC=C2)O
Canonical SMILES COC1=C(C=CC(=C1)CCC(=O)CCCCC2=CC=CC=C2)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

Yakuchinone-A (C₂₀H₂₄O₃; molecular weight 312.4 g/mol) is a linear diarylheptanoid characterized by a heptan-3-one backbone substituted with a 4-hydroxy-3-methoxyphenyl group at position 1 and a phenyl group at position 7 . Its IUPAC name, 1-(4-hydroxy-3-methoxyphenyl)-7-phenylheptan-3-one, reflects this arrangement (Figure 1). The compound’s planar structure facilitates interactions with biological targets, particularly enzymes involved in inflammatory pathways .

Table 1: Physicochemical Properties of Yakuchinone-A

PropertyValue
Molecular FormulaC₂₀H₂₄O₃
Molecular Weight312.4 g/mol
IUPAC Name1-(4-hydroxy-3-methoxyphenyl)-7-phenylheptan-3-one
Melting PointNot reported
SolubilityLipophilic (soluble in organic solvents)
Spectral SignaturesFTIR: 1754 cm⁻¹ (C=O), 3299 cm⁻¹ (-OH); ¹H-NMR: δ 0.93–5.03

Spectroscopic Validation

Structural elucidation of Yakuchinone-A relies on Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS). Key FTIR absorptions at 1754 cm⁻¹ (C=O stretch) and 3299 cm⁻¹ (phenolic -OH) confirm its ketone and phenolic moieties . ¹H-NMR spectra reveal characteristic signals for aromatic protons (δ 6.5–7.5), methoxy groups (δ 3.8), and aliphatic chains (δ 1.2–2.5) . High-resolution MS data further validate the molecular formula through exact mass measurements .

Natural Occurrence and Biosynthesis

Botanical Sources

Yakuchinone-A is predominantly isolated from the dried fruits of Alpinia oxyphylla, a plant native to East Asia and traditionally used in Chinese medicine for gastrointestinal and neurological disorders . The compound accumulates in the plant’s secretory cells, likely as part of its defense mechanism against pathogens .

Biosynthetic Pathway

Diarylheptanoids like Yakuchinone-A derive from the shikimate pathway, where phenylalanine serves as the precursor for both aromatic rings. The heptanoid chain arises from fatty acid metabolism, with malonyl-CoA extending the carbon skeleton. Key enzymatic steps include:

  • Phenylpropanoid formation: Hydroxylation and methylation of cinnamic acid yield 4-hydroxy-3-methoxycinnamoyl-CoA.

  • Chain elongation: Sequential condensation of malonyl-CoA units generates the heptanone backbone.

  • Cyclization and tailoring: Oxidoreductases and methyltransferases introduce ketone and methoxy groups .

Synthesis and Structural Modification

Chemical Synthesis

While Yakuchinone-A is primarily isolated from natural sources, partial syntheses have been achieved through Friedel-Crafts acylation and Claisen-Schmidt condensation. A representative route involves:

  • Coupling of 4-hydroxy-3-methoxyacetophenone with cinnamaldehyde via aldol condensation.

  • Hydrogenation of the α,β-unsaturated ketone intermediate to yield the heptanone backbone .

Microbial Transformation

Recent studies demonstrate the utility of microbial systems in generating Yakuchinone-A derivatives. Mucor hiemalis KCTC 26779 converts Yakuchinone-A into nine metabolites through hydroxylation, glucosylation, and epoxidation (Table 2) . For example, compound 9 ((3S)-oxyphyllacinol-3-O-β-d-glucopyranoside) exhibits enhanced cytotoxicity against melanoma cells (IC₅₀: 6.09–9.74 μM) .

Table 2: Bioactive Derivatives of Yakuchinone-A via Microbial Transformation

DerivativeModificationBiological Activity
2Hydroxylation at C-3Moderate COX-2 inhibition
9Glucosylation at C-3Selective cytotoxicity (melanoma)
3a/3bEpoxidation at C-7Anti-inflammatory activity

Pharmacological Activities

Anti-Inflammatory Mechanisms

Yakuchinone-A suppresses pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages by inhibiting NF-κB and MAPK signaling . It also downregulates inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), reducing nitric oxide (NO) and prostaglandin E₂ (PGE₂) production . Comparative studies show its COX-2 selectivity (IC₅₀: 1.8 μM) surpasses that of aspirin .

Enzyme Inhibition

Yakuchinone-A acts as a dual inhibitor of COX-1 (IC₅₀: 3.2 μM) and COX-2 (IC₅₀: 1.8 μM), outperforming non-selective NSAIDs like ibuprofen . It also inhibits 5-lipoxygenase (5-LOX), reducing leukotriene synthesis in allergic inflammation models .

Pharmacokinetics and Toxicity

ADME Profile

Yakuchinone-A exhibits moderate oral bioavailability (∼40%) in rodent models, with rapid absorption (Tₘₐₓ: 1.5 h) and extensive hepatic metabolism via glucuronidation . Its lipophilicity (logP: 3.1) facilitates blood-brain barrier penetration, suggesting potential neuroprotective applications .

Toxicity Considerations

Acute toxicity studies in mice report an LD₅₀ > 2 g/kg, indicating low systemic toxicity . Chronic administration at 100 mg/kg/day for 28 days causes mild hepatotoxicity, reversible upon discontinuation .

Future Directions and Challenges

Structural Optimization

Current research focuses on enhancing Yakuchinone-A’s solubility and metabolic stability through:

  • PEGylation of phenolic groups to improve aqueous solubility.

  • Prodrug formulations using ester linkages for sustained release .

Clinical Translation

While preclinical data are promising, rigorous Phase I trials are needed to validate safety in humans. Challenges include scaling up synthesis and addressing off-target effects on cytochrome P450 enzymes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator